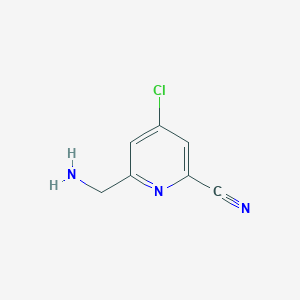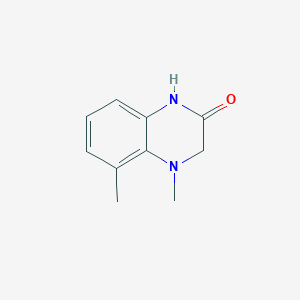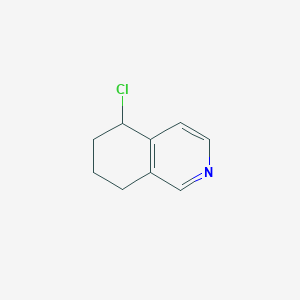
Copper(1+);trimethyl(prop-1-ynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);trimethyl(prop-1-ynyl)silane is an organosilicon compound with the molecular formula C6H12SiCu. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to introduce alkynyl groups into molecules, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(1+);trimethyl(prop-1-ynyl)silane can be synthesized through several methods. One common method involves the reaction of trimethyl(prop-1-ynyl)silane with a copper(I) salt, such as copper(I) chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);trimethyl(prop-1-ynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) or even copper(0) under certain conditions.
Substitution: The trimethyl(prop-1-ynyl)silane group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a wide range of organosilicon derivatives.
Aplicaciones Científicas De Investigación
Copper(1+);trimethyl(prop-1-ynyl)silane has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Copper(1+);trimethyl(prop-1-ynyl)silane exerts its effects involves the interaction of the copper(I) center with various substrates. The copper(I) ion can coordinate with multiple ligands, facilitating various chemical transformations. The trimethyl(prop-1-ynyl)silane group acts as a reactive site for further chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the copper(I) ion.
Copper(I) acetylide: Contains a copper(I) ion but has different organic ligands.
Uniqueness
Copper(1+);trimethyl(prop-1-ynyl)silane is unique due to the presence of both the copper(I) ion and the trimethyl(prop-1-ynyl)silane group. This combination allows for unique reactivity and versatility in chemical synthesis, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C6H11CuSi |
|---|---|
Peso molecular |
174.78 g/mol |
Nombre IUPAC |
copper(1+);trimethyl(prop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.Cu/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
Clave InChI |
CJMJBSCTWLUFOV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#C[CH2-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


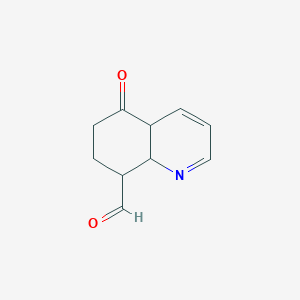


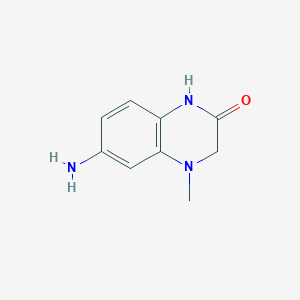

![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)


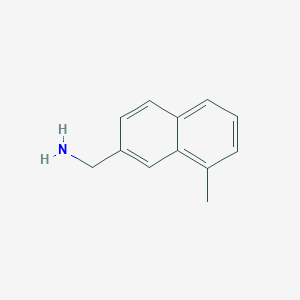
![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
